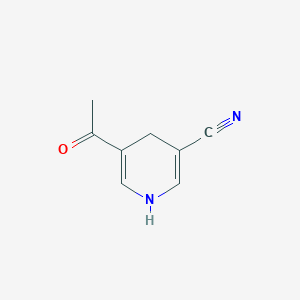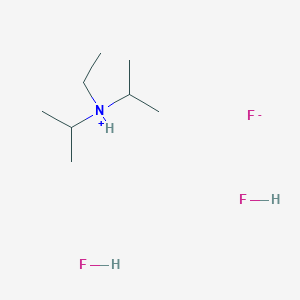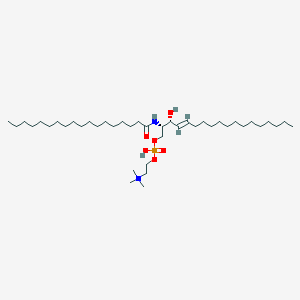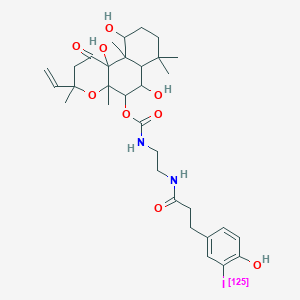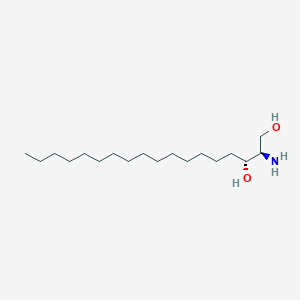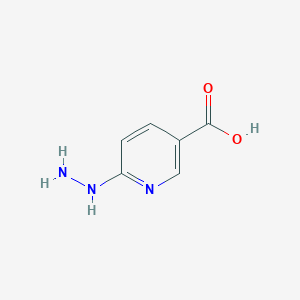
6-Hydrazinonicotinic acid
概要
説明
6-Hydrazinonicotinic acid is a white crystal or crystalline powder . It is soluble in water and acid solution, and slightly soluble in some organic solvents . It has a strong reduction and oxidation .
Synthesis Analysis
The synthesis of 6-Hydrazinonicotinic acid involves the reaction of 6-Chloronicotinic acid (0.30 g; 1.9 mmol) with a 64% hydrazine monohydrate solution (2 mL, 26 mmol) at 100°C for 4 hours . The reaction mixture turns brown and is concentrated to dryness. The residue is dissolved in water and the pH is adjusted to 5.5 with concentrated HCl .Molecular Structure Analysis
The molecular formula of 6-Hydrazinonicotinic acid is C6H7N3O2 . It has an average mass of 153.139 Da and a monoisotopic mass of 153.053833 Da .Chemical Reactions Analysis
6-Hydrazinonicotinic acid can be prepared by the reaction of hydrazine and 6-chloro nicotinic acid . The specific preparation method uses sodium hydroxide or ammonia to buffer treatment to avoid the occurrence of side reactions .Physical And Chemical Properties Analysis
6-Hydrazinonicotinic acid has a density of 1.5±0.1 g/cm3 . It has a boiling point of 424.8±30.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 71.6±3.0 kJ/mol . The flash point is 210.7±24.6 °C . The index of refraction is 1.710 .科学的研究の応用
Synthesis of Heterocyclic Compounds
6-Hydrazinonicotinic acid: is a versatile precursor in the synthesis of heterocyclic compounds due to its two nucleophilic centers: a hydrazine and a hydrazide moiety. These centers exhibit differentiated reactivity towards electrophiles, allowing for the chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones . These compounds have potential applications in drug design and as ligands for metal complexes.
Radiopharmaceuticals
HYNIC is a well-established bifunctional technetium-binding ligand used in the synthesis of bioconjugates for radiolabelling with Tc-99m . Its ability to efficiently capture technetium at extremely low concentrations makes it invaluable in the development of radiopharmaceuticals for imaging and therapy.
Organic Synthesis
As a reagent in organic synthesis, 6-Hydrazinonicotinic acid is used to introduce hydrazine functionality into target molecules. This functionality is crucial for the subsequent formation of hydrazones and other derivatives with significant biological activities.
Biochemical Probing
In biochemical research, HYNIC serves as a probe to study various biological processes. Its reactive nature allows it to bind with different biomolecules, facilitating the investigation of their biochemical pathways.
Therapeutic Agent
The compound’s derivatives exhibit a range of biological properties, including anti-inflammatory, analgesic, anticonvulsant, antituberculous, antitumor, anti-HIV, and antimicrobial activities . This makes HYNIC a valuable starting material for the development of new therapeutic agents.
MALDI-MS Analysis of Oligosaccharides
6-Hydrazinonicotinic acid: has been explored as a novel matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) analysis of oligosaccharides . Its use enhances the sensitivity and selectivity of the analysis, which is crucial for understanding the structure and function of these biomolecules.
Safety and Hazards
6-Hydrazinonicotinic acid has no special toxicity, but it is still necessary to pay attention to safe operation and avoid contact with skin and eyes . In order to avoid any accidents, pay attention to the correct use and storage of the compound in the laboratory, and follow the relevant safety guidelines and operating procedures .
将来の方向性
作用機序
Target of Action
6-Hydrazinonicotinic acid (6-HNA) is an organic compound
Mode of Action
It is known that 6-hna is used in the preparation of various organic synthesis reactions . It can also be used in material science for the preparation of metal complexes
Biochemical Pathways
It is known that 6-hna is used in various organic synthesis reactions , which suggests that it may be involved in a variety of biochemical pathways
Pharmacokinetics
It is known that 6-hna is soluble in water and acidic solutions, and slightly soluble in some organic solvents This suggests that it may have good bioavailability
Result of Action
It is known that 6-hna is used in the preparation of various organic synthesis reactions , suggesting that it may have a variety of molecular and cellular effects
特性
IUPAC Name |
6-hydrazinylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-5-2-1-4(3-8-5)6(10)11/h1-3H,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBSDZXXUIHKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396352 | |
| Record name | 6-hydrazinonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydrazinonicotinic acid | |
CAS RN |
133081-24-0 | |
| Record name | 6-hydrazinonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorophenyl)thio]thiophene](/img/structure/B164478.png)
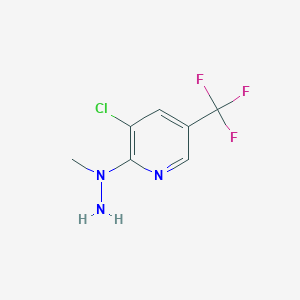
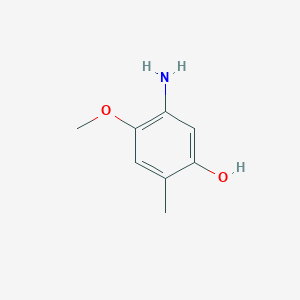
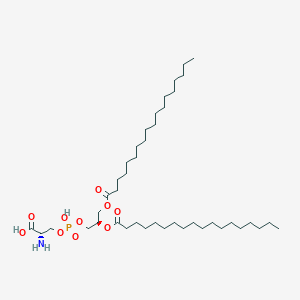
![Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-](/img/structure/B164498.png)
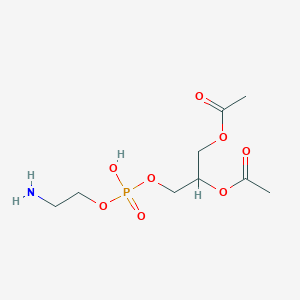


![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)
